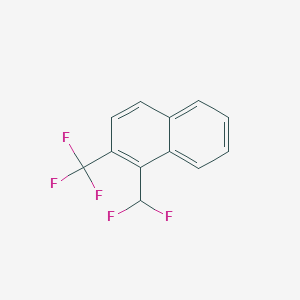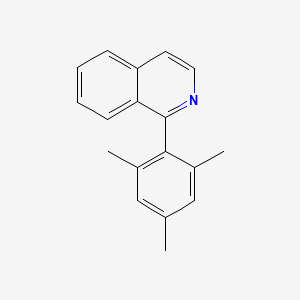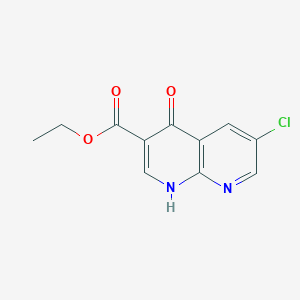
1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene typically involves radical difluoromethylation and trifluoromethylation reactions. These reactions are often carried out using difluoromethyl and trifluoromethyl radical precursors under specific conditions to ensure high efficiency and selectivity .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and scalability. The use of photochemical reactions and metal-free catalysts can also be employed to achieve the desired product with minimal environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a wide range of functionalized naphthalene derivatives .
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique fluorinated structure makes it a valuable probe in biological studies, particularly in the investigation of enzyme-substrate interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored, especially in the development of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of advanced materials with enhanced properties, such as increased thermal stability and resistance to chemical degradation
Mecanismo De Acción
The mechanism by which 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparación Con Compuestos Similares
- 1-(Difluoromethyl)naphthalene
- 2-(Trifluoromethyl)naphthalene
- 1-(Trifluoromethyl)-2-(difluoromethyl)naphthalene
Comparison: Compared to its analogs, 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene exhibits unique properties due to the combined presence of both difluoromethyl and trifluoromethyl groups. This dual substitution enhances its chemical stability, lipophilicity, and ability to participate in diverse chemical reactions. These attributes make it a more versatile and valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H7F5 |
|---|---|
Peso molecular |
246.18 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-2-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H7F5/c13-11(14)10-8-4-2-1-3-7(8)5-6-9(10)12(15,16)17/h1-6,11H |
Clave InChI |
DFWGITYQQPZCSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















